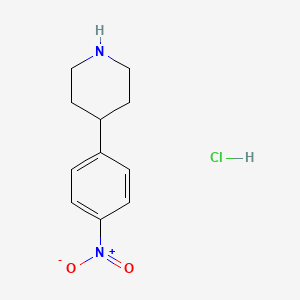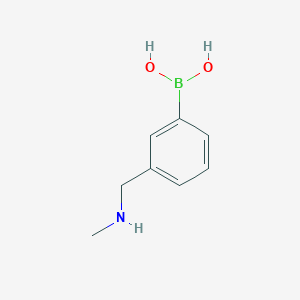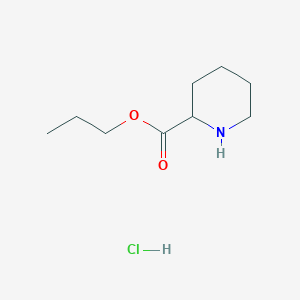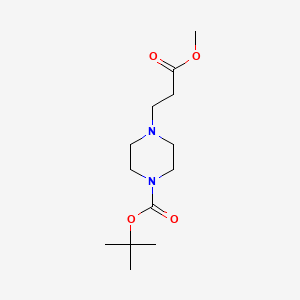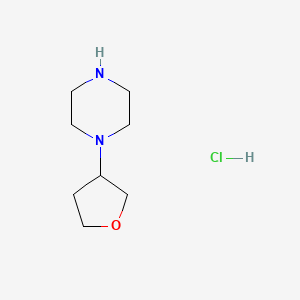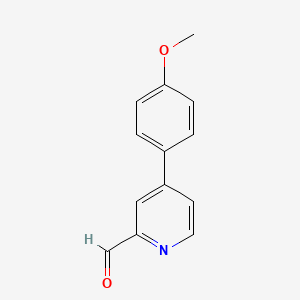
4-(4-Methoxyphenyl)pyridine-2-carbaldehyde
Descripción general
Descripción
“4-(4-Methoxyphenyl)pyridine-2-carbaldehyde” is an organic compound. It is a derivative of pyridinecarboxaldehyde, which is a yellow liquid at room temperature and has a strong, pungent odor . It is sparingly soluble in water but dissolves readily in organic solvents .
Chemical Reactions Analysis
“4-(4-Methoxyphenyl)pyridine-2-carbaldehyde” is expected to undergo many reactions typical for aromatic aldehydes such as reductive amination and Schiff base formation . It can undergo reactions such as condensation, reduction, and oxidation .Physical And Chemical Properties Analysis
“4-(4-Methoxyphenyl)pyridine-2-carbaldehyde” is expected to have similar properties to pyridinecarboxaldehydes, which are yellow liquids at room temperature and have a strong, pungent odor . They are sparingly soluble in water but dissolve readily in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
- Synthesis and Properties: A novel synthon, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde, was synthesized as part of a study exploring the photophysical properties of various compounds. This research demonstrated that absorption and emission spectra vary based on substituent positions on the pyridine ring, contributing to our understanding of the photophysical behavior of these compounds (Deore, Dingore, & Jachak, 2015).
Structural and Spectroscopic Studies
- Zinc(II) Complexes: Pyridine-2-carbaldehyde derivatives, including the one , were used to synthesize Zinc(II) complexes. These complexes were studied for their structural and spectroscopic characteristics, revealing insights into the coordination chemistry and molecular interactions of these compounds (Rapheal, Manoj, Kurup, & Venugopalan, 2021).
Antimicrobial Activities
- Antimicrobial Derivatives: Research on the synthesis of chalcones using pyridine-2-carbaldehyde derivatives under solvent-free conditions found that these compounds exhibit significant antimicrobial activities. This study contributes to the development of new antimicrobial agents (Prathipati & Sanasi, 2022).
Catalytic Applications
- Transfer Hydrogenation: In a study focusing on catalytic activities, 6-(4-methoxyphenyl)-2-aminomethylpyridine, derived from 6-(4-methoxyphenyl)pyridine-2-carbaldehyde, was used in the synthesis of pincer complexes for the transfer hydrogenation of biomass-derived carbonyl compounds. This research showcases the potential of these compounds in catalysis and green chemistry applications (Figliolia et al., 2019).
Corrosion Inhibition
- Inhibition of Steel Corrosion: Pyridine derivatives, including 4-(4-methoxyphenyl)pyridine-2-carbaldehyde, were studied for their ability to inhibit corrosion in steel. This research is crucial for understanding how these compounds can be used in industrial applications to protect metals from corrosion (Ansari, Quraishi, & Singh, 2015).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYYIWDGSFNFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyridine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



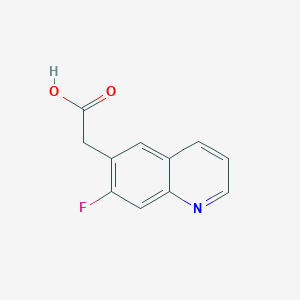
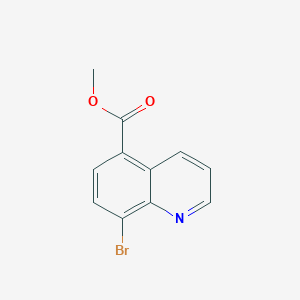

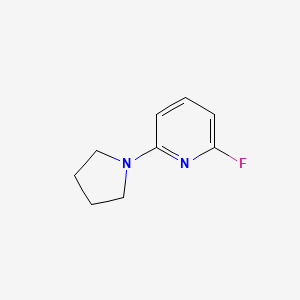
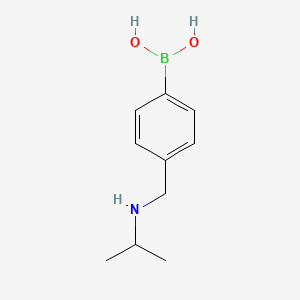
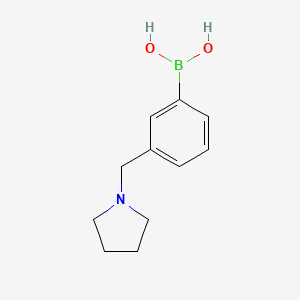
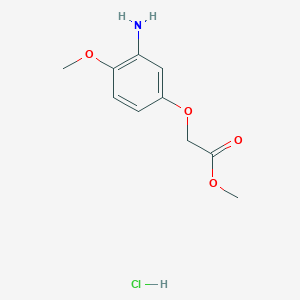
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)

